ethyl {[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
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Overview
Description
Ethyl {[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is an organic compound with a complex structure that includes a benzofuran ring, a tert-butylbenzylidene group, and an ethyl acetate moiety
Preparation Methods
The synthesis of ethyl {[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves multiple steps. One common method involves the condensation of 4-tert-butylbenzaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate under basic conditions to form the benzylidene intermediate. This intermediate is then esterified with ethyl bromoacetate in the presence of a base to yield the final product .
Chemical Reactions Analysis
Ethyl {[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the benzylidene group.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
Ethyl {[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl {[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate involves its interaction with specific molecular targets. The benzofuran ring and benzylidene group can engage in π-π stacking interactions with aromatic residues in proteins, while the ester moiety can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Ethyl {[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate can be compared with similar compounds such as:
Ethyl (2E)-2-(4-tert-butylbenzylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound has a similar benzylidene group but differs in the heterocyclic core and ester functionality.
Ethyl 2-{[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate: This compound is structurally similar but has a propanoate ester instead of an acetate.
Biological Activity
Ethyl {[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate, with CAS number 620547-80-0, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a benzofuran moiety, which is known for various biological activities. The molecular formula is C23H24O5 with a molecular weight of 384.44 g/mol. The compound features a tert-butyl group that enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Antioxidant Activity : Benzofuran derivatives are often studied for their antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation.
- Antimicrobial Properties : Ethyl esters have been noted for their ability to inhibit bacterial growth, making them potential candidates for antimicrobial applications.
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Activity
A recent study evaluated the antioxidant potential of this compound using DPPH and ABTS assays. The results demonstrated significant radical scavenging activity comparable to standard antioxidants like ascorbic acid.
Case Study 2: Anti-inflammatory Effects
In vitro studies on macrophage cells showed that treatment with this compound resulted in a marked decrease in the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests its potential application in inflammatory diseases.
Case Study 3: Antimicrobial Properties
The compound was tested against several bacterial strains, including E. coli and S. aureus. Results indicated that it exhibited notable antibacterial activity, with minimum inhibitory concentrations (MIC) being lower than those of commonly used antibiotics.
Properties
Molecular Formula |
C23H24O5 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
ethyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
InChI |
InChI=1S/C23H24O5/c1-5-26-21(24)14-27-17-10-11-18-19(13-17)28-20(22(18)25)12-15-6-8-16(9-7-15)23(2,3)4/h6-13H,5,14H2,1-4H3/b20-12- |
InChI Key |
BRUJAXYMEWFMGJ-NDENLUEZSA-N |
Isomeric SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C(C)(C)C)/O2 |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C(C)(C)C)O2 |
Origin of Product |
United States |
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